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Compound of Interest

Compound Name: 5-Iodo-2-methyl-2-pentene

Cat. No.: B15198323 Get Quote

An In-depth Technical Guide to 5-Iodo-2-methyl-2-
pentene
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methyl-2-pentene is an unsaturated organoiodide that holds potential as a versatile

building block in organic synthesis and medicinal chemistry. Its structure, featuring a vinyl

iodide moiety, makes it a candidate for various cross-coupling reactions, allowing for the

introduction of complex molecular fragments. This guide provides a comprehensive overview of

the known physical and chemical properties of 5-iodo-2-methyl-2-pentene, alongside

predicted spectroscopic data and hypothetical synthetic routes. While specific experimental

data for this compound is limited in publicly available literature, this document aims to provide a

valuable resource for researchers by extrapolating from the established chemistry of analogous

vinyl iodides and haloalkenes.

Core Physical and Chemical Properties
The fundamental properties of 5-iodo-2-methyl-2-pentene are summarized in the table below.

These values are critical for its handling, purification, and use in chemical reactions.
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Property Value Reference(s)

Molecular Formula C₆H₁₁I [1][2]

Molecular Weight 210.06 g/mol [1][2]

Boiling Point 62-63 °C at 13 Torr [2]

Density 1.502 ± 0.06 g/cm³ (Predicted) [2]

Melting Point Not available [3]

CAS Number 43161-11-1 [2]

Hypothetical Synthesis Protocols
Due to the absence of a specific, detailed experimental protocol for the synthesis of 5-iodo-2-
methyl-2-pentene in the literature, two plausible synthetic routes are proposed based on well-

established organic transformations.

Method 1: Hydroiodination of 2-Methyl-1-penten-4-yne
This approach involves the regioselective addition of hydrogen iodide (HI) to the alkyne

functionality of a suitable precursor. The reaction is anticipated to follow Markovnikov's rule,

with the iodide adding to the more substituted carbon of the triple bond.

Experimental Protocol:

Precursor Synthesis: 2-Methyl-1-penten-4-yne can be synthesized via standard methods, for

example, by the alkylation of a terminal alkyne.

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir

bar and a reflux condenser, dissolve 2-methyl-1-penten-4-yne (1 equivalent) in a suitable

anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g.,

argon or nitrogen).

Addition of HI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen

iodide (1.1 equivalents) in the same solvent. The HI can be generated in situ or used as a

commercially available solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Workup: Upon completion, quench the reaction by the addition of a saturated aqueous

solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, and

extract the aqueous layer with the reaction solvent.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 5-iodo-2-
methyl-2-pentene.

2-Methyl-1-penten-4-yne

Hydroiodination
(Markovnikov Addition)

HI (Hydrogen Iodide)
in Anhydrous Solvent

5-Iodo-2-methyl-2-pentene Workup & Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-iodo-2-methyl-2-pentene via hydroiodination.

Method 2: Finkelstein Reaction from an Allylic Tosylate
This method utilizes a nucleophilic substitution (SN2) reaction to replace a good leaving group,

such as a tosylate, with iodide.[4][5][6]

Experimental Protocol:

Precursor Synthesis: The starting material, 2-methyl-2-penten-5-ol, can be synthesized from

commercially available materials. This alcohol is then converted to its corresponding

tosylate, 2-methyl-2-penten-5-yl tosylate, by reaction with p-toluenesulfonyl chloride in the

presence of a base like pyridine.
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Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-penten-5-yl tosylate (1

equivalent) and a stoichiometric excess of sodium iodide (e.g., 3 equivalents) in anhydrous

acetone.

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The progress of the

reaction can be monitored by TLC. The formation of a precipitate (sodium tosylate) indicates

that the reaction is proceeding.

Workup: After cooling to room temperature, filter off the precipitate. The filtrate is then

concentrated under reduced pressure to remove the acetone.

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any

remaining inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude 5-iodo-2-methyl-2-pentene can be purified by

vacuum distillation or column chromatography.

Predicted Spectroscopic Data
While experimental spectra for 5-iodo-2-methyl-2-pentene are not readily available, its

characteristic spectroscopic features can be predicted based on the known data for similar

structures.
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Spectroscopic Technique Predicted Features

¹H NMR

- Signals for two methyl groups attached to the

double bond (singlets or narrowly split doublets)

in the region of 1.6-1.8 ppm. - A signal for the

vinyl proton (triplet) around 5.1-5.5 ppm. - A

triplet for the methylene group adjacent to the

iodine atom (CH₂-I) around 3.2-3.4 ppm. - A

multiplet for the other methylene group around

2.2-2.4 ppm.

¹³C NMR

- Signals for the sp² carbons of the double bond

around 120-140 ppm. - A signal for the carbon

bearing the iodine atom (C-I) at a relatively high

field, around 5-15 ppm. - Signals for the methyl

carbons in the region of 20-30 ppm.

IR Spectroscopy

- A weak to medium C=C stretching vibration

around 1640-1680 cm⁻¹.[7] - Vinylic C-H

stretching vibrations just above 3000 cm⁻¹.[7] -

Aliphatic C-H stretching vibrations just below

3000 cm⁻¹. - A C-I stretching vibration in the far-

infrared region, typically below 600 cm⁻¹, which

may be difficult to observe on standard

instruments.[8][9][10]

Mass Spectrometry

- A molecular ion peak (M⁺) at m/z = 210.[11] - A

prominent peak corresponding to the loss of an

iodine atom (M⁺ - 127) at m/z = 83. - A peak at

m/z = 127 corresponding to the iodine cation

(I⁺).[11] - Fragmentation patterns characteristic

of alkenes, such as allylic cleavage.[12]

Reactivity and Potential Applications
Vinyl iodides are valuable intermediates in organic synthesis due to the reactivity of the carbon-

iodine bond. They readily participate in a variety of carbon-carbon and carbon-heteroatom
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bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the

Suzuki, Heck, and Sonogashira reactions.

Potential Synthetic Applications:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis

of complex substituted alkenes.

Heck Reaction: Coupling with alkenes to form dienes or more complex unsaturated systems.

Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.

Stille Coupling: Coupling with organostannanes.

Nucleophilic Substitution: The allylic nature of the carbon-iodine bond also allows for

nucleophilic substitution reactions, although this may compete with elimination reactions.

5-Iodo-2-methyl-2-pentene

Suzuki Coupling
(R-B(OH)₂)

Heck Coupling
(Alkene)

Sonogashira Coupling
(Alkyne)

Substituted Alkene

Diene/Styrene Derivative

Enyne

Click to download full resolution via product page

Caption: General synthetic utility of 5-iodo-2-methyl-2-pentene in cross-coupling reactions.

Relevance in Drug Development:

Haloalkanes and haloalkenes are important structural motifs in many pharmaceutical

compounds. The introduction of a halogen atom can significantly modulate the pharmacokinetic

and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability,
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and binding affinity to biological targets. While there are no specific drug development

applications reported for 5-iodo-2-methyl-2-pentene, its potential as a synthetic intermediate

allows for its incorporation into larger, more complex molecules that could be screened for

biological activity. The vinyl iodide functionality serves as a handle for the late-stage

functionalization of drug candidates, a valuable strategy in medicinal chemistry for the rapid

generation of analog libraries for structure-activity relationship (SAR) studies.

Conclusion

5-Iodo-2-methyl-2-pentene is a chemical compound with established basic physical properties

but limited detailed experimental data in the public domain. This guide has provided a

consolidation of the available information and offered scientifically grounded predictions for its

synthesis and spectroscopic characterization. The potential of this molecule as a synthetic

intermediate, particularly in the context of modern cross-coupling methodologies, suggests its

utility for researchers in organic synthesis and drug discovery. Further experimental

investigation into the reactivity and applications of 5-iodo-2-methyl-2-pentene is warranted to

fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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